Benzyl o-tolylcarbamate

C–N cross-coupling N-aryl carbamate synthesis steric hindrance quantification

Researchers face unreliable syntheses due to severe steric hindrance from the ortho-methyl group, which limits generic C-N coupling yields. Benzyl o-tolylcarbamate (CAS 108714-89-2) offers a pre-formed, high-purity solution. • Streamlines access to ortho-substituted Cbz-anilines, bypassing low-yielding in-house synthesis. • Serves as a quantitative benchmark (42% Chan-Lam yield) for validating new catalytic methods. • Enables direct conversion to ortho-toluidine or N-aryl-N'-alkyl ureas for combinatorial library design.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 108714-89-2
Cat. No. B011360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl o-tolylcarbamate
CAS108714-89-2
SynonymsCarbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
InChIKeyXHJLADWDZOROLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl o-Tolylcarbamate: Ortho-Substituted Cbz Building Block


Benzyl o-tolylcarbamate (CAS 108714-89-2) is an N-aryl carbamate derivative belonging to the benzyloxycarbonyl (Cbz) class of amine protecting groups, distinguished by an ortho-methyl substituent on the N-phenyl ring . This substitution pattern imparts unique steric and electronic properties that influence both its synthesis and subsequent reactivity. The compound is well-defined spectroscopically and its formation is reported as a benchmark reaction in studies of new catalytic methods for N-arylation, because the ortho-substituent serves as a rigorous test of a method's tolerance for steric hindrance [1].

1
Ortho-substituted N-aryl carbamate building block
Cbz-protected aniline with ortho-methyl steric profile
2
Steric-stress benchmark for C–N coupling method development
Validates catalyst tolerance for hindered ortho substrates
3
Reliable procurement avoids low-yield in-house synthesis
Reported ortho-effect reduces direct Chan–Lam yield significantly

Steric Hindrance in Benzyl o-Tolylcarbamate Synthesis


The ortho-methyl group exerts substantial steric hindrance that severely retards C–N bond formation, making generic carbamate synthesis routes unreliable for this specific compound [1]. In the direct Cu-catalyzed Chan–Lam coupling, benzyl o-tolylcarbamate (42% yield) is formed in far lower yield than its para-isomer (>99%) or the unsubstituted parent (94%), underscoring that catalyst, solvent, and reagent stoichiometry must be specifically optimized for the ortho-tolyl substrate . Simply extrapolating conditions from other Cbz-protected anilines without accounting for this ortho-effect leads to poor conversions or reaction failure.

Steric mismatch para-Isomer or unsubstituted Cbz carbamate lacks ortho-methyl steric constraint; reactivity profiles differ substantially and may not serve as benchmark for hindered N-arylation.
Method failure Generic Cbz synthesis conditions extrapolated from unhindered anilines may give poor conversion or reaction failure due to unreported ortho-substrate sensitivity.
Context loss Using non-ortho-substituted analogs removes the steric element that makes this compound a rigorous test of catalytic methods; direct substitution may invalidate comparative studies.

Benzyl o-Tolylcarbamate: Comparative Reactivity Evidence


Chan–Lam Coupling Yield: Ortho vs. Para Substitution

Under identical CuCl-catalyzed conditions (10 mol% CuCl, MeOH, rt, open flask), benzyl o-tolylcarbamate was obtained in 42% yield after 12 h, whereas the unsubstituted parent benzyl phenylcarbamate was obtained in 94% yield after only 1 h, and the para-substituted benzyl p-tolylcarbamate was obtained in >99% yield in 30 min via an isocyanate route. This 52–57 percentage-point yield deficit directly quantifies the steric penalty imposed by the ortho-methyl group and explains why generic aryl carbamate protocols fail for this specific substrate [1] .

Yield: Ortho vs Para
42% vs 94% (parent) / >99% (para)
Quantifies steric penalty; supports procurement review for ortho-substituted Cbz intermediates.
Identical CuCl-catalyzed Chan–Lam conditions, rt, open flask.
C–N cross-coupling N-aryl carbamate synthesis steric hindrance quantification

Regioselectivity of Boronic Acid Reactivity in Chan–Lam Coupling

In the substrate scope study of the Cu-catalyzed Chan–Lam coupling, electron-neutral and electron-donating para- and meta-substituted arylboronic acids afforded high yields (typically >80%), while the ortho-substituted o-tolylboronic acid gave the lowest yield in the aryl series at 42%, demonstrating that the ortho-methyl group—not electronic deactivation—is the primary factor limiting reactivity [1].

Regioselectivity: Ortho vs Meta/Para
42% (ortho) vs ≥80% (meta/para)
Ortho-methyl primarily limits coupling; supports synthesis planning for hindered N-aryl carbamates.
CuCl/MeOH/rt; electronic effects ruled out as primary cause.
regioselectivity boronic acid coupling steric effect

Benchmark Substrate for Sterically Hindered N-Arylation

The Moon et al. (2015) study explicitly uses benzyl o-tolylcarbamate formation to benchmark the Chan–Lam coupling method, reporting the lowest isolated yield (42%) among all successful aryl carbamate couplings. This poor performance relative to its para-isomer (>99%) makes this compound a 'stress test' for any new catalytic C–N bond-forming methodology aimed at ortho-substituted N-aryl carbamates [1].

Benchmark Substrate Status
Class-level
Lowest yield (42%) in study scope
Recognized as steric stress-test standard for new N-arylation catalyst evaluation.
Para-isomer >99% highlights ortho penalty; class-level inference for method screening.
method development catalyst benchmarking steric challenge

Benzyl o-Tolylcarbamate: Verified Applications


Ortho-Substituted Cbz-Aniline Building Block for Drug Discovery

Benzyl o-tolylcarbamate serves as a direct precursor to ortho-toluidine under mild hydrogenolysis (H₂, Pd/C) or acidolytic (HBr/AcOH) Cbz-deprotection conditions. Its 42% isolated yield via the Chan–Lam route [1] confirms that purchasing this compound from a qualified vendor bypasses the significant steric penalty associated with its in-house synthesis, making it the most reliable source for ortho-substituted Cbz-anilines in drug discovery libraries.

Benchmark Substrate for C–N Cross-Coupling Methodology

Given its documented status as the lowest-yielding successful substrate (42%) in the Cu-catalyzed Chan–Lam scope study [1], benzyl o-tolylcarbamate is ideal for stress-testing new catalysts or ligands. Any new methodology claiming to overcome ortho-substitution steric hindrance can be immediately validated or refuted against this known compound, providing a quantitative baseline for performance comparison.

Stability and Deprotection of Ortho-Substituted N-Aryl Carbamates

The ortho-methyl group influences the conformational preferences and hydrolytic stability of the Cbz group. Researchers investigating the effect of N-aryl substitution on carbamate stability or the selectivity of deprotection reagents (e.g., H₂/Pd–C vs. HBr/AcOH vs. TMSI) use benzyl o-tolylcarbamate as the key sterically hindered reference compound to compare against the unsubstituted or para-substituted analogs [1].

Intermediate for N-Aryl Urea Analogues via One-Pot Conversion

The Moon et al. (2015) protocol demonstrates that N-aryl carbamates, including benzyl o-tolylcarbamate, can be converted to N-aryl-N'-alkyl ureas by treatment with aluminum-amine complexes in a two-step one-pot sequence [1]. This application is valuable for combinatorial library synthesis, where the ortho-tolyl urea scaffold represents a privileged structural motif for kinase inhibitors and GPCR modulators.

Application
Selection Property
Validation Focus
Ortho-substituted Cbz-aniline building block
Ortho-steric Cbz intermediate
Aniline deprotection and small-molecule library synthesis
C–N cross-coupling methodology benchmarking
Steric stress-test standard
Catalyst/ligand tolerance for ortho-substituted substrates
N-aryl carbamate stability and deprotection studies
Sterically hindered reference compound
Deprotection condition selectivity comparison
One-pot conversion to N-aryl urea analogues
Ortho-tolyl urea precursor
Combinatorial library synthesis of privileged scaffolds
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